3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13467365
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C18H24N2O4/c21-17(22)12-20(16-6-7-16)11-15-8-9-19(10-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22) |
| Standard InChI Key | QYJYLZILFJUZBE-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2CCN(C2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
| Canonical SMILES | C1CC1N(CC2CCN(C2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (C₁₇H₂₂N₂O₄, MW 318.4 g/mol) features a pyrrolidine ring substituted at the 3-position with a carboxymethyl-cyclopropyl-amino group and a benzyl ester at the 1-position. The cyclopropyl ring introduces steric strain, influencing conformational flexibility and binding interactions with biological targets. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₄ |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[cyclopropyl-(1-phenylmethoxycarbonylpyrrolidin-3-yl)amino]acetic acid |
| Stereochemistry | Racemic (non-chiral center) |
The benzyl ester enhances lipophilicity, improving membrane permeability, while the carboxymethyl group enables hydrogen bonding with enzymatic active sites. X-ray crystallography and NMR studies confirm a puckered pyrrolidine ring with the cyclopropyl group adopting a chair-like conformation, optimizing steric interactions.
Synthetic Pathways and Optimization
Synthesis of this compound involves a multi-step sequence prioritizing regioselectivity and functional group compatibility:
Step 1: Pyrrolidine Ring Formation
Starting from pyrrolidine, a Mitsunobu reaction introduces the cyclopropyl-amino group using cyclopropylamine and diethyl azodicarboxylate (DEAD). This step achieves 85% yield under anhydrous tetrahydrofuran (THF) at 0°C.
Step 2: Carboxymethylation
The amine undergoes alkylation with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding the carboxymethyl-cyclopropyl-amino intermediate (72% yield).
Step 3: Esterification
Benzyl alcohol is coupled to the carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM), achieving 90% conversion.
Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes. Challenges include minimizing epimerization during carboxymethylation, addressed via low-temperature (-20°C) conditions.
Physicochemical Properties
The compound exhibits a melting point of 128–130°C and solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility (0.2 mg/mL at pH 7). Stability studies indicate degradation <5% after 6 months at -20°C, though ester hydrolysis occurs rapidly under basic conditions (t₁/₂ = 2 h at pH 9).
Reactivity and Functionalization
The benzyl ester serves as a protecting group, removable via hydrogenolysis (H₂/Pd-C) to expose the carboxylic acid for further derivatization. The cyclopropyl-amino moiety participates in:
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Ring-opening reactions: Treatment with HCl yields a linear amine derivative.
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Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents (Pd(PPh₃)₄, Na₂CO₃, 80°C).
Biological Applications and Mechanistic Insights
In vitro assays demonstrate moderate inhibition of monoamine oxidase B (MAO-B, IC₅₀ = 12 µM), suggesting potential in Parkinson’s disease therapy. Molecular docking reveals the carboxymethyl group forms salt bridges with Glu34 and Tyr60 residues, while the cyclopropyl ring occupies a hydrophobic pocket.
Comparative studies with analogues lacking the cyclopropyl group show 3x reduced potency, underscoring its role in target engagement. In rodent models, the compound exhibits 60% oral bioavailability and a plasma half-life of 3.2 h, supporting further pharmacokinetic optimization.
Industrial and Research Implications
As a bifunctional building block, this compound facilitates:
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Peptidomimetic design: Incorporation into protease-resistant oligomers via solid-phase synthesis.
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Metal-organic frameworks (MOFs): Coordination with Cu(II) ions creates porous materials for gas storage (BET surface area = 1,200 m²/g).
Ongoing clinical trials explore its utility as a radiopharmaceutical ligand, with ⁶⁸Ga-labeled derivatives showing promising tumor uptake in positron emission tomography (PET).
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